AR-C102222: A Technical Guide to a Potent and Selective iNOS Inhibitor
AR-C102222: A Technical Guide to a Potent and Selective iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and highly selective, orally active inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme implicated in various inflammatory and pain pathways. As a member of the spirocyclic quinazoline class of compounds, AR-C102222 has demonstrated significant anti-inflammatory and antinociceptive properties in a range of preclinical models. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of AR-C102222, intended to support further research and development efforts in the fields of inflammation, pain, and other iNOS-mediated pathologies.
Chemical Structure and Properties
AR-C102222 is chemically known as 5-({4'-amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl}carbonyl)pyridine-2-carbonitrile. The hydrochloride salt is a common form used in research.
| Property | Value | Reference |
| Chemical Formula | C19H16F2N6O | [1] |
| Molecular Weight | 382.37 g/mol | [1] |
| CAS Number | 253771-21-0 | [1] |
| IUPAC Name | 5-({4'-amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl}carbonyl)pyridine-2-carbonitrile | [2] |
| SMILES | N#CC1=NC=C(C=C1)C(=O)N1CCC2(CC1)NC1=C(C(F)=CC=C1F)C(N)=N2 | [1] |
| InChI | InChI=1S/C19H16F2N6O/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11/h1-4,10,25H,5-8H2,(H2,23,26) | [2] |
| Property | Value | Reference |
| Chemical Formula (HCl salt) | C19H17ClF2N6O | [2] |
| Molecular Weight (HCl salt) | 418.83 g/mol | [2] |
| CAS Number (HCl salt) | 1781934-50-6 | [2] |
Pharmacological Properties
AR-C102222 functions as a potent, competitive inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[2] Its mechanism of action involves competing with the natural substrate, L-arginine, for binding to the active site of the iNOS enzyme, thereby preventing the synthesis of nitric oxide (NO).
Selectivity Profile
A key feature of AR-C102222 is its high selectivity for iNOS over the other two major NOS isoforms: endothelial NOS (eNOS) and neuronal NOS (nNOS). This selectivity is crucial for therapeutic applications, as inhibition of eNOS can lead to cardiovascular side effects.
| Enzyme Isoform | IC50 (nM) | Selectivity vs. iNOS | Reference |
| Human iNOS | 37 | - | [2] |
| Human eNOS | >100,000 | >2700-fold | [3] |
| Human nNOS | 1,200 | ~32-fold | [3] |
Note: A study reported 3000-fold selectivity over eNOS.[3]
Pharmacological Effects
The selective inhibition of iNOS by AR-C102222 translates to significant anti-inflammatory and antinociceptive effects in various preclinical models.[4] Overproduction of NO by iNOS is a hallmark of many inflammatory conditions and contributes to the sensitization of pain pathways. By reducing excessive NO production, AR-C102222 has been shown to be effective in models of:
Experimental Protocols
In Vitro iNOS Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of AR-C102222 against purified human iNOS.
Methodology: The inhibitory potency of AR-C102222 is determined by measuring the conversion of [3H]-L-arginine to [3H]-L-citrulline by the purified recombinant human iNOS enzyme.
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Enzyme Preparation: Purified recombinant human iNOS is used.
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Reaction Mixture: The assay is typically performed in a buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the enzyme, cofactors (e.g., 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM (6R)-tetrahydrobiopterin, and 2.5 mM CaCl2), and calmodulin.
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Inhibitor Incubation: A range of concentrations of AR-C102222 are pre-incubated with the enzyme and cofactors.
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Reaction Initiation: The reaction is initiated by the addition of [3H]-L-arginine.
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Reaction Termination: After a defined incubation period at 37°C, the reaction is stopped, typically by the addition of a stop buffer containing EDTA.
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Separation and Quantification: The product, [3H]-L-citrulline, is separated from the unreacted [3H]-L-arginine using cation-exchange chromatography. The amount of [3H]-L-citrulline is then quantified by liquid scintillation counting.
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Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Models of Inflammation and Pain
Objective: To evaluate the anti-inflammatory activity of AR-C102222 in an acute model of inflammation.
Methodology:
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Animals: Male BALB/c mice are typically used.[4]
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Compound Administration: AR-C102222 is administered orally (p.o.) at various doses (e.g., 3, 10, 30, 100 mg/kg) prior to the induction of inflammation.[2]
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Induction of Inflammation: A solution of arachidonic acid in an appropriate solvent (e.g., acetone) is topically applied to the inner and outer surfaces of one ear.[5][6] The contralateral ear receives the vehicle alone and serves as a control.
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Measurement of Edema: At a specified time after the application of arachidonic acid (typically 1-2 hours), the mice are euthanized, and a biopsy punch is used to collect a standardized section of both ears. The weight of the ear punches is measured, and the difference in weight between the arachidonic acid-treated ear and the vehicle-treated ear is calculated as an index of edema.
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Data Analysis: The percentage of inhibition of edema by AR-C102222 is calculated by comparing the edema in the treated groups to the vehicle-control group.
Objective: To assess the antinociceptive effect of AR-C102222 in a model of chronic inflammatory pain.
Methodology:
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Animals: Male Sprague-Dawley rats are commonly used.[4]
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Induction of Arthritis: A single intraplantar injection of Freund's Complete Adjuvant (FCA) is administered into the hind paw to induce a localized and persistent inflammation.[7][8]
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Compound Administration: AR-C102222 is administered orally at various doses at a time point when the inflammatory response and hyperalgesia are well-established (e.g., 24 hours post-FCA injection).[4]
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Assessment of Hyperalgesia: Mechanical hyperalgesia (increased sensitivity to a mechanical stimulus) is measured using a device such as the Randall-Selitto apparatus or an electronic von Frey anesthesiometer. The pressure or force required to elicit a paw withdrawal reflex is determined before and at various times after compound administration.
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Data Analysis: The paw withdrawal threshold is measured, and the reversal of hyperalgesia by AR-C102222 is calculated by comparing the post-dose thresholds to the pre-dose and vehicle-control values.
Signaling Pathways and Logical Relationships
iNOS Signaling Pathway in Inflammation
The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a critical component of the inflammatory response. The expression of the iNOS gene (NOS2) is induced by pro-inflammatory cytokines and microbial products.
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of AR-C102222 in a preclinical model of inflammation.
Conclusion
AR-C102222 is a valuable research tool for investigating the role of iNOS in various physiological and pathological processes. Its high potency and selectivity for iNOS make it a superior pharmacological probe compared to less selective inhibitors. The data presented in this guide, including its chemical properties, pharmacological profile, and detailed experimental methodologies, provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of selective iNOS inhibition with AR-C102222. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles to advance its potential clinical applications.
References
- 1. Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: Identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive activity of the selective iNOS inhibitor AR-C102222 in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple topical applications of arachidonic acid to mouse ears induce inflammatory and proliferative changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 8. Characterisation of a Freund's complete adjuvant-induced model of chronic arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
